

procedure for iodination of 1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-iodo-1H-pyrazol-5-amine

Cat. No.: B10902629

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Application Note: Regioselective Iodination of 1H-pyrazol-5-amine

Executive Summary

This guide details the procedure for the regioselective iodination of 1H-pyrazol-5-amine to synthesize 4-iodo-1H-pyrazol-5-amine. This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, ALK inhibitors) where the C4-iodine serves as a "handle" for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

We present two distinct protocols optimized for different scales and constraints:

- Protocol A (Discovery Scale): Uses N-iodosuccinimide (NIS) for high purity and mild conditions.
- Protocol B (Process Scale): Uses elemental iodine () in aqueous media for cost-efficiency and scalability.

Scientific Foundation & Mechanism[1]

Substrate Reactivity & Tautomerism

1H-pyrazol-5-amine exists in a tautomeric equilibrium between the 5-amino (A) and 3-amino (B) forms. In solution, the rapid proton exchange blurs this distinction, but the reactivity profile remains consistent. The amino group (

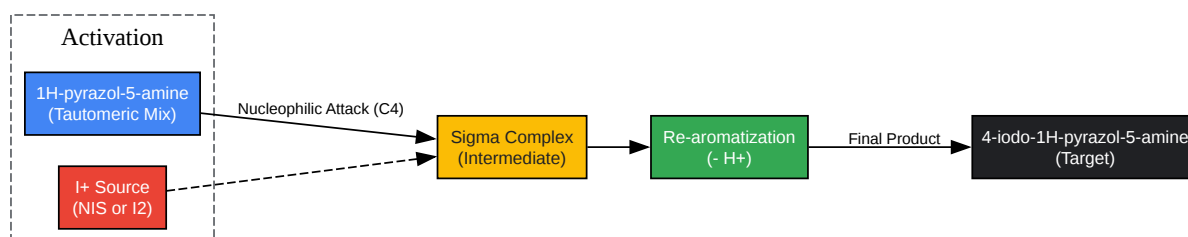
) is a strong electron-donating group (EDG), significantly activating the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).

Regioselectivity (C4 vs. N-Iodination)

- Target: Carbon-4 (C4).
- Rationale: The C4 position is the most nucleophilic site on the ring, being vinylogous to the amino group.
- Risk: Direct N-iodination is possible but reversible. Kinetic control and appropriate solvent choice favor the thermodynamic C-iodinated product.

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the electrophilic attack of the iodonium species () on the activated C4 position.



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Figure 1: Electrophilic Aromatic Substitution mechanism at C4.

Experimental Protocols

Protocol A: NIS-Mediated Iodination (Lab/Discovery Scale)

Best for: Small scale (<5g), high purity requirements, avoiding aqueous waste.

Reagents:

- 1H-pyrazol-5-amine (1.0 equiv)
- N-Iodosuccinimide (NIS) (1.05 equiv)
- Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

- Preparation: Charge a round-bottom flask with 1H-pyrazol-5-amine (e.g., 830 mg, 10 mmol) and a magnetic stir bar.
- Solvation: Add Acetonitrile (50 mL). Stir until fully dissolved. Note: If the starting material is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free the base.
- Addition: Cool the solution to 0°C (ice bath) to prevent exotherms and side reactions. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.
 - Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product is more polar than the starting material.
- Quench: Add 10% aqueous sodium thiosulfate (, 10 mL) to quench excess iodine (color changes from dark red/brown to light yellow).
- Workup: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (mL). Wash combined organics with brine, dry over , and concentrate.^{[1][2]}

- Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Protocol B: Aqueous Iodine/Base (Process Scale)

Best for: Large scale (>10g), cost reduction, green chemistry compliance.

Reagents:

- 1H-pyrazol-5-amine (1.0 equiv)
- Iodine (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) (1.0 equiv)
- Sodium Carbonate () (0.6 equiv) or Potassium Carbonate ()
- Water ()^[3]

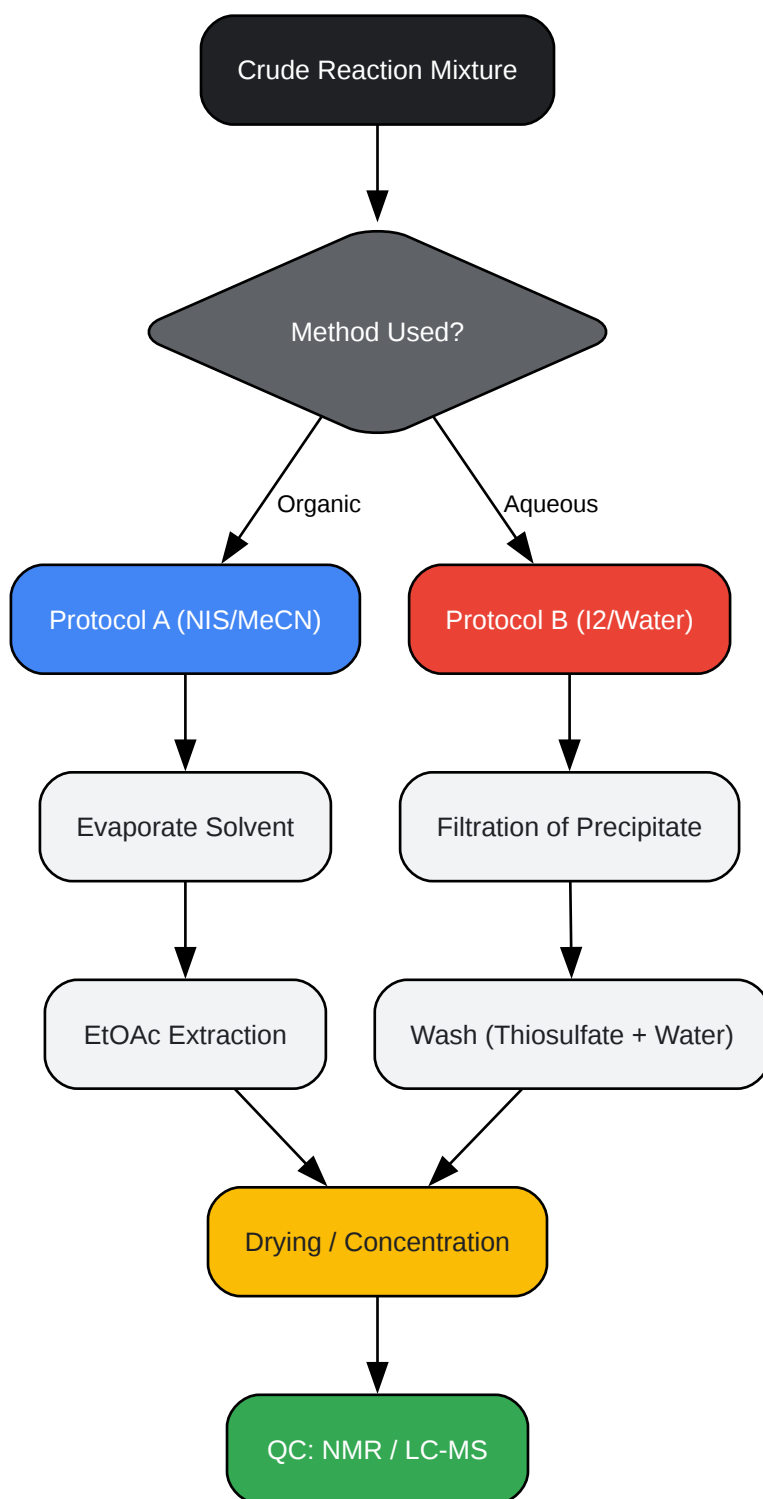
Step-by-Step Procedure:

- Dissolution: In a reactor, dissolve 1H-pyrazol-5-amine (10 g, 120 mmol) in water (150 mL).
- Buffering: Add (7.6 g, 72 mmol). Stir until dissolved. The pH should be basic (~pH 9–10) to neutralize the HI generated.
- Iodination: Dissolve Iodine (, 30.5 g, 120 mmol) in a minimal amount of THF or add as a solid in small portions over 30 minutes. Crucial: Vigorous stirring is required.

- Reaction: Stir at room temperature for 3–6 hours. A heavy precipitate (the product) will form.
- Filtration: Filter the solid precipitate.[3]
- Washing: Wash the filter cake with:
 - 10% Sodium Thiosulfate (to remove purple iodine stains).
 - Cold water (mL).
- Drying: Dry the solid in a vacuum oven at 45°C overnight.

Visualization: Workflow & Purification

The following flowchart outlines the decision matrix for purification based on the chosen protocol.



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Figure 2: Isolation and Purification Workflow.

Data Analysis & Validation

Table 1: Comparison of Methodologies

Feature	Protocol A (NIS)	Protocol B (Iodine/Water)
Yield	85–95%	75–85%
Atom Economy	Lower (Succinimide waste)	High (Water/Salt waste)
Purity (Crude)	High (>95%)	Moderate (may require recrystallization)
Cost	High (NIS reagent)	Low (Elemental Iodine)
Scalability	Limited by solvent volume	Excellent

Analytical Specifications (Expected):

- Appearance: Off-white to beige solid.
- Melting Point: ~120–122°C (Decomposes).
- ¹H NMR (DMSO-d₆):
 - 12.0 ppm (br s, 1H, NH - pyrazole)
 - 7.4 ppm (s, 1H, C3-H) Note: The C4-H signal at ~5.5 ppm disappears.
 - 4.8 ppm (br s, 2H,
)
- MS (ESI+): m/z 210.0

Safety & Troubleshooting

- Iodine Hazards: Elemental iodine is corrosive and sublimates. Weigh in a fume hood.
- Dark Product: If the product turns dark brown/purple upon drying, it contains residual free iodine. Wash again with sodium thiosulfate solution.[4]

- Di-iodination: If mass spec shows $m/z \sim 336$, di-iodination has occurred. Reduce the equivalents of iodinating agent to 0.95 eq or lower the reaction temperature.

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